molecular formula C17H23FN4O5 B5240513 Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate

Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B5240513
M. Wt: 382.4 g/mol
InChI Key: UREXAFMALVJOGT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, a morpholine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the substitution of the nitro group with a morpholine ring under basic conditions. The final step involves the formation of the piperazine ring and the esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares a similar morpholine and fluorobenzene structure but differs in the indole and pyridine moieties.

    Indole derivatives: These compounds have similar aromatic structures and are studied for their biological activities.

Uniqueness

Ethyl 4-[4-fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O5/c1-2-27-17(23)21-5-3-19(4-6-21)15-12-14(20-7-9-26-10-8-20)13(18)11-16(15)22(24)25/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREXAFMALVJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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